FR139317

描述

属性

IUPAC Name |

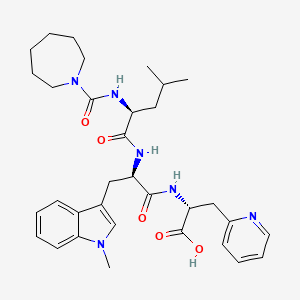

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O5/c1-22(2)18-26(37-33(44)39-16-10-4-5-11-17-39)30(40)35-27(19-23-21-38(3)29-14-7-6-13-25(23)29)31(41)36-28(32(42)43)20-24-12-8-9-15-34-24/h6-9,12-15,21-22,26-28H,4-5,10-11,16-20H2,1-3H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOKMIQQPDDTNO-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931419 | |

| Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142375-60-8 | |

| Record name | FR 139317 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142375-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FR 139317 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142375608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of FR139317: A Selective Endothelin ETA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR139317 is a potent and highly selective non-peptide antagonist of the endothelin A (ETA) receptor. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity. This compound exerts its effects by competitively binding to the ETA receptor, thereby inhibiting the physiological and pathophysiological actions of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen. Its high selectivity for the ETA receptor over the ETB receptor subtype makes it a valuable tool for elucidating the specific roles of ETA receptor-mediated signaling in various biological processes and a potential therapeutic agent for conditions characterized by excessive ET-1 activity, such as vasospasm, hypertension, and vascular remodeling.

Core Mechanism of Action: Selective ETA Receptor Blockade

The primary mechanism of action of this compound is its competitive antagonism of the endothelin ETA receptor. This has been demonstrated through a variety of in vitro and in vivo studies. This compound binds with high affinity to the ETA receptor, preventing the binding of the endogenous ligand, endothelin-1 (ET-1). This blockade effectively neutralizes the downstream signaling cascades typically initiated by ET-1 activation of ETA receptors.

Signaling Pathway of ET-1 via the ETA Receptor and the Point of Intervention by this compound

The following diagram illustrates the canonical signaling pathway of the ETA receptor and how this compound intervenes.

Caption: ETA receptor signaling and this compound's point of inhibition.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been quantified across various experimental models. The following tables summarize the key binding affinity and functional antagonism data.

In Vitro Receptor Binding Affinity

| Tissue/Cell Line | Receptor Subtype | Radioligand | Parameter | Value | Reference |

| Porcine Aortic Microsomes | ETA | [¹²⁵I]ET-1 | IC₅₀ | 0.53 nM | [1] |

| Porcine Kidney | ETB | [¹²⁵I]ET-1 | IC₅₀ | 4.7 µM | [1] |

| Human Left Ventricle | ETA | [¹²⁵I]ET-1 | Kᵢ | 1.20 ± 0.28 nM | [2] |

| Human Left Ventricle | ETB | [¹²⁵I]ET-1 | Kᵢ | 287 ± 93 µM | [2] |

| Rat Heart | ETA | [¹²⁵I]ET-1 | Kᵢ | 2.28 ± 0.30 nM | [2] |

| Rat Heart | ETB | [¹²⁵I]ET-1 | Kᵢ | 292 ± 114 µM | [2] |

| Pig Heart | ETA | [¹²⁵I]ET-1 | Kᵢ | 2.17 ± 0.51 nM | [2] |

| Pig Heart | ETB | [¹²⁵I]ET-1 | Kᵢ | 47.1 ± 5.7 µM | [2] |

Note: The significantly higher IC₅₀ and Kᵢ values for the ETB receptor highlight the remarkable selectivity of this compound for the ETA receptor subtype, with selectivity ratios often exceeding 20,000-fold and in some cases over 200,000-fold.[2]

In Vitro Functional Antagonism

| Preparation | Agonist | Parameter | Value | Reference |

| Isolated Rabbit Aorta | ET-1 | pA₂ | 7.2 | [1] |

| Guinea-Pig Pulmonary Artery | ET-1, ET-2 | pA₂ | 6.65 | [3] |

| Cultured Rat Aortic Smooth Muscle Cells | ET-1 | IC₅₀ (³H-thymidine incorporation) | 4.1 nM | [1] |

Note: The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist, providing a measure of competitive antagonist potency.

In Vivo Efficacy

The antagonistic properties of this compound have been confirmed in various animal models, demonstrating its potential for therapeutic applications.

Inhibition of ET-1-Induced Pressor Response

In conscious normotensive rats and pithed rats, intravenous administration of this compound effectively inhibits the pressor (vasoconstrictor) response induced by ET-1.[1][4] Notably, it does not affect the initial transient depressor response, which is mediated by ETB receptors.[1][4] This in vivo selectivity further corroborates its specific ETA receptor antagonism.

Attenuation of Vascular Remodeling

In a rat model of photochemically induced endothelial injury, subcutaneous administration of this compound (32 mg/kg, twice daily for 3 weeks) resulted in a significant 76.3% reduction in neointimal thickening, without affecting the medial area of the femoral artery.[5] This suggests a crucial role for ETA receptor activation in the mitogenic processes leading to vascular remodeling.

Amelioration of Cerebral Vasospasm

In a canine two-hemorrhage model of cerebral vasospasm, intracisternal administration of this compound (0.1 mg) significantly reduced the vasoconstriction of the basilar artery.[6] This finding points to the involvement of ET-1 and ETA receptors in the pathogenesis of cerebral vasospasm following subarachnoid hemorrhage.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's mechanism of action, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

The following diagram outlines a typical workflow for a radioligand binding assay to determine the affinity of this compound for endothelin receptors.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Tissues (e.g., porcine aorta for ETA, porcine kidney for ETB) are homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction containing the cell membranes.[1]

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled endothelin, such as [¹²⁵I]ET-1, in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

In Vitro Vascular Contraction Assay

The functional antagonism of this compound can be assessed by measuring its ability to inhibit ET-1-induced vascular smooth muscle contraction.

Methodology:

-

Tissue Preparation: Rings of isolated arteries (e.g., rabbit aorta or guinea-pig pulmonary artery) are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).[1][3]

-

Isometric Tension Recording: The arterial rings are connected to isometric force transducers to record changes in tension.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are then incubated with a fixed concentration of this compound for a defined period.

-

Shift in Concentration-Response Curve: A second cumulative concentration-response curve to ET-1 is generated in the presence of this compound.

-

Data Analysis: The rightward shift in the ET-1 concentration-response curve caused by this compound is used to calculate the pA₂ value, a measure of its antagonist potency.[1][3] A Schild plot analysis can be performed to confirm competitive antagonism.[3]

In Vivo Pressor Response Assay

This assay evaluates the ability of this compound to block the hypertensive effects of ET-1 in a living animal.

Methodology:

-

Animal Preparation: Conscious, freely moving rats or pithed rats are instrumented with arterial catheters for direct blood pressure measurement and venous catheters for drug administration.[1][4]

-

Baseline Measurement: Baseline mean arterial pressure is recorded.

-

ET-1 Challenge: A bolus intravenous injection of ET-1 is administered to elicit a characteristic pressor response.

-

This compound Administration: After the blood pressure returns to baseline, a dose of this compound is administered intravenously.

-

Post-Antagonist ET-1 Challenge: The ET-1 challenge is repeated after the administration of this compound.

-

Data Analysis: The inhibition of the ET-1-induced pressor response by this compound is quantified by comparing the magnitude of the pressor response before and after antagonist administration.

Logical Relationship of Selective Antagonism

The following diagram illustrates the logical framework for classifying this compound as a selective ETA receptor antagonist based on its differential effects on endothelin-induced responses.

Caption: Logical basis for the selective ETA antagonism of this compound.

Conclusion

This compound is a well-characterized, potent, and highly selective ETA receptor antagonist. Its mechanism of action is centered on the competitive blockade of ETA receptors, leading to the inhibition of ET-1-induced vasoconstriction and mitogenesis. The extensive quantitative data from in vitro and in vivo studies provide a solid foundation for its use as a pharmacological tool to investigate the roles of the ETA receptor in health and disease. Furthermore, its demonstrated efficacy in animal models of vascular disease suggests its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a guide for researchers to further explore the multifaceted pharmacology of this compound.

References

- 1. Pharmacological profile of this compound, a novel, potent endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, this compound, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel ETA-receptor antagonist, FR 139317, inhibits endothelin-induced contractions of guinea-pig pulmonary arteries, but not trachea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of endothelin (ET-1) induced pressor responses by the endothelin (ETA) receptor antagonist this compound in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selective endothelin ETA receptor antagonist this compound inhibits neointimal thickening in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

FR139317: A Comprehensive Technical Guide to a Selective ETA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR139317 is a potent and highly selective antagonist of the endothelin-A (ETA) receptor, a key player in vasoconstriction and cellular proliferation. This technical guide provides an in-depth overview of this compound, consolidating critical data on its receptor binding affinity, selectivity, and in vivo efficacy. Detailed experimental methodologies for key assays are presented to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its mechanism of action and evaluation. This document serves as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, cardiovascular research, and drug development.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two main receptor subtypes: ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. In contrast, the ETB receptor, found on endothelial cells, is primarily involved in vasodilation via the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1. The selective blockade of the ETA receptor is a promising therapeutic strategy for various cardiovascular diseases, including hypertension, heart failure, and vasospasm.

This compound is a non-peptide, competitive antagonist that has demonstrated high affinity and remarkable selectivity for the ETA receptor. Its ability to inhibit ET-1-induced physiological responses underscores its potential as a valuable pharmacological tool and a lead compound for drug development. This guide will delve into the technical details of this compound, providing a thorough understanding of its pharmacological profile.

Quantitative Data

The following tables summarize the key quantitative data for this compound, showcasing its binding affinity, selectivity, and functional antagonism.

Table 1: Receptor Binding Affinity of this compound

| Preparation Source | Radioligand | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| Transfected Chinese Hamster Ovary (CHO) Cells | [125I]-ET-1 | ETA | 1 | - | |

| Human Left Ventricle | [125I]-ET-1 | ETA | 1.20 ± 0.28 | - | [1] |

| Rat Heart | [125I]-ET-1 | ETA | 2.28 ± 0.30 | - | [1] |

| Pig Heart | [125I]-ET-1 | ETA | 2.17 ± 0.51 | - | [1] |

| Porcine Aortic Microsomes | [125I]-ET-1 | ETA | - | 0.53 | [2] |

| Atherosclerotic Human Coronary Artery (Tunica Media) | [125I]-ET-1 | ETA | - | 12.6 ± 2.4 | [3] |

Table 2: Receptor Selectivity of this compound (ETA vs. ETB)

| Preparation Source | ETA Ki (nM) | ETB Ki (µM) | Selectivity (ETB/ETA) | Reference |

| Transfected Chinese Hamster Ovary (CHO) Cells | 1 | 7.3 | 7300-fold | |

| Human Left Ventricle | 1.20 ± 0.28 | 287 ± 93 | >200,000-fold | [1] |

| Rat Heart | 2.28 ± 0.30 | 292 ± 114 | >128,000-fold | [1] |

| Pig Heart | 2.17 ± 0.51 | 47.1 ± 5.7 | >21,700-fold | [1] |

| Porcine Aortic Microsomes vs. Porcine Kidney | 0.53 nM (IC50) | 4.7 µM (IC50) | ~8800-fold | [2] |

Table 3: In Vitro and In Vivo Functional Antagonism of this compound

| Experimental Model | Measured Effect | Dose/Concentration | Result | Reference |

| Isolated Rabbit Aorta | ET-1-induced Contraction | - | pA2 value of 7.2 | [2] |

| Cultured Rat Aortic Smooth Muscle Cells | ET-1-induced [3H]thymidine Incorporation | - | IC50 of 4.1 nM | [2] |

| Pithed Rat | ET-1-induced Pressor Response | 0.05-1 mg/kg i.v. | Dose-dependent inhibition | [4] |

| Conscious Normotensive Rats | ET-1-induced Pressor Response | Single i.v. bolus | Complete inhibition | [2] |

| Rat Model of Neointimal Thickening | Neointimal Area Reduction | 32 mg/kg s.c., twice a day for 3 weeks | 76.3% decrease | [5] |

| DOCA-salt Hypertensive Rats | Renal Vasodilation | 10 mg/kg i.v. | Sustained vasodilation | [6] |

| Canine Model of Cerebral Vasospasm | Reduction of Vasoconstriction | 0.1 mg intracisternal | Significant reduction | [7] |

| Rabbit Model of Myocardial Ischaemia | Infarct Size | 1.0 mg/kg i.v. loading dose, then 0.2 mg/kg/min infusion | No significant effect | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

-

Cell membranes expressing ETA or ETB receptors

-

[125I]-ET-1 (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound).

-

A fixed concentration of the radioligand ([125I]-ET-1).

-

For total binding, add buffer instead of the test compound.

-

For non-specific binding, add a high concentration of an unlabeled ligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphatidylinositol Hydrolysis Assay

This assay measures the functional consequence of receptor activation, specifically the production of inositol phosphates.

Materials:

-

Cells expressing ETA receptors

-

[3H]-myo-inositol

-

Agonist (ET-1)

-

Antagonist (this compound)

-

Cell culture medium

-

Lithium chloride (LiCl) solution

-

Trichloroacetic acid (TCA)

-

Dowex anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling: Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Antagonist Treatment: Add various concentrations of this compound to the cells and incubate for a specific period.

-

Agonist Stimulation: Add a fixed concentration of ET-1 to stimulate the receptors and incubate for a defined time.

-

Termination of Reaction: Stop the reaction by adding ice-cold TCA.

-

Extraction of Inositol Phosphates: Centrifuge the samples and collect the supernatant containing the water-soluble inositol phosphates.

-

Chromatographic Separation: Apply the supernatant to a Dowex anion-exchange column to separate the different inositol phosphates.

-

Quantification: Elute the inositol phosphates and measure the radioactivity of each fraction using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the concentration of this compound to determine its inhibitory effect.

In Vivo Blood Pressure Measurement in Rats

This experiment assesses the effect of this compound on blood pressure in a living organism.

Materials:

-

Rats (e.g., Sprague-Dawley)

-

Anesthetic (e.g., urethane)

-

Catheters (for artery and vein)

-

Pressure transducer

-

Data acquisition system

-

ET-1 solution

-

This compound solution

-

Saline

Procedure:

-

Animal Preparation: Anesthetize the rat and surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for blood pressure measurement and another into a major vein (e.g., jugular or femoral vein) for drug administration.

-

Instrumentation: Connect the arterial catheter to a pressure transducer, which is linked to a data acquisition system to continuously record blood pressure and heart rate.

-

Stabilization: Allow the animal to stabilize for a period after surgery until a steady baseline blood pressure is achieved.

-

Drug Administration:

-

To assess the antagonist effect, first administer a bolus of ET-1 to induce a pressor response.

-

After the blood pressure returns to baseline, administer a dose of this compound intravenously.

-

After a set period, administer the same dose of ET-1 again.

-

-

Data Recording: Continuously record the mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate throughout the experiment.

-

Data Analysis: Compare the pressor response to ET-1 before and after the administration of this compound to quantify the inhibitory effect of the antagonist. Dose-response curves can be generated by administering different doses of this compound.

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Endothelin signaling pathway and the inhibitory action of this compound on the ETA receptor.

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound.

Caption: Logical relationship demonstrating the high selectivity of this compound for the ETA receptor.

Conclusion

This compound is a well-characterized, potent, and highly selective ETA receptor antagonist. The data presented in this guide, from its high binding affinity and remarkable selectivity for the ETA receptor to its demonstrated efficacy in various in vitro and in vivo models, solidify its importance as a research tool. The detailed experimental protocols provide a foundation for consistent and reproducible studies. The provided visualizations offer a clear understanding of its mechanism of action and evaluation. This comprehensive technical guide serves as a valuable resource for scientists and researchers, facilitating further exploration of the therapeutic potential of selective ETA receptor antagonism in cardiovascular and other related diseases.

References

- 1. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, this compound, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of this compound, a novel, potent endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of the ETA receptor antagonist, FR 139317, on [125I]-ET-1 binding to the atherosclerotic human coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of endothelin (ET-1) induced pressor responses by the endothelin (ETA) receptor antagonist this compound in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selective endothelin ETA receptor antagonist this compound inhibits neointimal thickening in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ameliorating effect of an endothelin ETA receptor antagonist on renal function of DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. The effects of the endothelin ETA receptor antagonist, FR 139317, on infarct size in a rabbit model of acute myocardial ischaemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of FR139317: A Selective Endothelin ETA Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FR139317 is a potent and highly selective peptide antagonist of the endothelin A (ETA) receptor. This document provides a comprehensive overview of the pharmacological properties of this compound, summarizing key findings from in vitro and in vivo studies. The data presented herein demonstrates the compound's high affinity and selectivity for the ETA receptor subtype, its competitive antagonism of endothelin-1 (ET-1) induced physiological responses, and its potential therapeutic applications in conditions characterized by excessive ETA receptor activation. This technical guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the endothelin system and its antagonists.

Introduction

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptor subtypes (ETA and ETB), plays a critical role in vasoconstriction, cell proliferation, and inflammation.[1] Dysregulation of the ET system, particularly through the ETA receptor, is implicated in the pathophysiology of various cardiovascular and cerebrovascular diseases.[1][2] this compound, a linear tripeptide, has emerged as a valuable pharmacological tool and potential therapeutic agent due to its high selectivity for the ETA receptor.[1] This selectivity allows for the specific investigation of ETA receptor-mediated pathways and offers a targeted approach to mitigating the detrimental effects of ET-1.

In Vitro Pharmacology

Receptor Binding Affinity

This compound exhibits a high affinity for the ETA receptor, as demonstrated in competitive binding assays. The compound shows significantly lower affinity for the ETB receptor, highlighting its selectivity.

| Preparation | Ligand | Receptor Subtype | Affinity (IC50 / Ki) | Reference |

| Porcine Aortic Microsomes | [125I]ET-1 | ETA | 0.53 nM (IC50) | [3] |

| Porcine Kidney | [125I]ET-1 | ETB | 4.7 µM (IC50) | [3] |

| Transfected CHO Cells | [125I]ET-1 | ETA | 1 nM (Ki) | [4][5] |

| Transfected CHO Cells | [125I]ET-1 | ETB | 7.3 µM (Ki) | [4][5] |

Functional Antagonism

Functional assays confirm that this compound acts as a competitive antagonist at the ETA receptor, effectively inhibiting ET-1-induced cellular responses. The compound itself lacks agonist activity.[3][4]

| Assay | Tissue/Cell Type | Agonist | Parameter Measured | Antagonist Activity (pA2) | Reference |

| Contraction Assay | Isolated Rabbit Aorta | ET-1 | Contractile Response | 7.2 | [3] |

| Phosphatidylinositol Hydrolysis | ETA-expressing CHO Cells | ET-1 | PI Hydrolysis | 8.2 | [4] |

| Arachidonic Acid Release | ETA-expressing CHO Cells | ET-1 | AA Release | 7.7 | [4] |

| Contraction Assay | Guinea-Pig Pulmonary Artery | ET-1 / ET-2 | Contractile Response | 6.65 | [6] |

Inhibition of Mitogenesis

ET-1 is a known mitogen for vascular smooth muscle cells, a process mediated by the ETA receptor. This compound effectively inhibits this proliferative effect.

| Cell Type | Agonist | Parameter Measured | Inhibitory Concentration (IC50) | Reference |

| Cultured Rat Aortic Smooth Muscle Cells | ET-1 | [3H]thymidine incorporation | 4.1 nM | [3] |

In Vivo Pharmacology

Cardiovascular Effects

In vivo studies in animal models demonstrate the ability of this compound to antagonize the pressor effects of ET-1, which are primarily mediated by ETA receptors on vascular smooth muscle.

| Animal Model | Agonist | Effect of this compound | Reference |

| Conscious Normotensive Rats | ET-1 | Completely inhibited the pressor response; no effect on the initial depressor response. | [3] |

| Pithed Sprague-Dawley Rats | ET-1 | Dose-dependently inhibited the pressor response; no significant effect on the initial depressor response. | [7] |

Cerebrovascular Effects

This compound has been shown to have significant effects in the central nervous system, where ETA receptors are involved in mediating the cerebrovascular actions of ET-1.

| Animal Model | Condition | Effect of this compound | Reference |

| Conscious Sprague-Dawley Rats | Intraventricular ET-1 Injection | Significantly inhibited convulsions, hypertension, hyperglycemia, and hyperventilation. Abolished hypermetabolic responses in the brain. | [2] |

| Canine Two-Hemorrhage Model | Cerebral Vasospasm | Significantly reduced vasoconstriction of the basilar artery. | [8] |

Effects on Neointimal Thickening

The mitogenic and pro-inflammatory actions of ET-1 contribute to neointima formation after vascular injury. This compound has been shown to inhibit this process.

| Animal Model | Injury Model | Treatment | Effect of this compound | Reference |

| Rat Femoral Artery | Photochemically Induced Endothelial Injury | 32 mg/kg s.c., twice a day for 3 weeks | Significantly decreased the neointimal area by 76.3%. | [9] |

Signaling Pathways and Experimental Workflows

Endothelin ETA Receptor Signaling Pathway

References

- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a specific ETA-receptor antagonist, inhibits cerebral activation by intraventricular endothelin-1 in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of this compound, a novel, potent endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subtype selectivity of a novel endothelin antagonist, this compound, for the two endothelin receptors in transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-techne.com [bio-techne.com]

- 6. A novel ETA-receptor antagonist, FR 139317, inhibits endothelin-induced contractions of guinea-pig pulmonary arteries, but not trachea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of endothelin (ET-1) induced pressor responses by the endothelin (ETA) receptor antagonist this compound in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The selective endothelin ETA receptor antagonist this compound inhibits neointimal thickening in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

FR139317: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR139317 is a potent and highly selective non-peptide antagonist of the endothelin A (ETA) receptor. Its high affinity and selectivity for the ETA receptor over the ETB receptor make it a valuable tool for investigating the physiological and pathophysiological roles of the endothelin system. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a technical guide for researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound is a synthetic molecule with a complex peptide-like structure. Its systematic IUPAC name is (2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid | [1] |

| Molecular Formula | C₃₃H₄₄N₆O₅ | [2][3] |

| Molecular Weight | 604.75 g/mol | [2][3] |

| CAS Number | 142375-60-8 | [2] |

| SMILES | CC(C)C--INVALID-LINK--c2ccccc12)C(N--INVALID-LINK--C(O)=O)=O)=O">C@@HNC(N1CCCCCC1)=O | [3] |

| InChI Key | LIOKMIQQPDDTNO-UPRLRBBYSA-N | [3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Solid powder | [4] |

| Purity | ≥98% | [4] |

| Solubility | Soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO. | [5] |

| Storage | Desiccate at +4°C | [6] |

Biological Activity and Pharmacological Properties

This compound is a highly potent and selective antagonist of the endothelin A (ETA) receptor.[2] Endothelins are a family of potent vasoconstrictor peptides that mediate their effects through two main receptor subtypes, ETA and ETB.[7] The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[7]

Table 3: Pharmacological Data for this compound

| Parameter | Value | Species/System | Reference(s) |

| Kᵢ (ETA) | 1 nM | Transfected Chinese hamster ovary (CHO) cells | [8] |

| Kᵢ (ETB) | 7.3 µM | Transfected Chinese hamster ovary (CHO) cells | [8] |

| IC₅₀ (ETA) | 0.53 nM | Porcine aortic microsomes ([¹²⁵I]ET-1 binding) | [7] |

| IC₅₀ (ETB) | 4.7 µM | Porcine kidney ([¹²⁵I]ET-1 binding) | [7] |

| IC₅₀ (ET-1 induced [³H]thymidine incorporation) | 4.1 nM | Cultured rat aortic smooth muscle cells | [7] |

| pA₂ | 7.2 | Isolated rabbit aorta (ET-1-induced contraction) | [7] |

| pA₂ | 8.2 | ETA-expressing CHO cells (phosphatidylinositol hydrolysis) | [9] |

| pA₂ | 7.7 | ETA-expressing CHO cells (arachidonic acid release) | [9] |

The high selectivity of this compound for the ETA receptor (over 7000-fold) makes it an excellent pharmacological tool to dissect the specific functions of this receptor subtype.[8]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the ETA receptor, meaning it binds to the receptor at the same site as the endogenous ligand, endothelin-1 (ET-1), but does not activate it, thereby blocking the downstream signaling cascade.

The activation of the ETA receptor by ET-1 initiates a complex signaling pathway, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to vasoconstriction, cell proliferation, and other physiological responses. This compound blocks these downstream effects by preventing the initial binding of ET-1 to the ETA receptor.[9]

Caption: Endothelin A Receptor Signaling and Inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the ETA receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the ETA receptor.

-

Radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1).

-

This compound or other unlabeled competitor compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled competitor (this compound) in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (e.g., 50-120 µg protein for tissue).

-

Unlabeled competitor at various concentrations.

-

A fixed concentration of radiolabeled ET-1 (typically at or below its Kd).

-

For total binding wells, add assay buffer instead of the competitor.

-

For non-specific binding wells, add a high concentration of an unlabeled ligand.

-

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ of the competitor, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

Caption: General workflow for a radioligand binding assay.

In Vivo Administration in Rodent Models

This compound has been used in various in vivo studies in rats to investigate the effects of ETA receptor blockade.

Example Protocol Outline (Intravenous Administration in Rats):

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Anesthesia: As required for surgical procedures (e.g., catheter implantation).

-

Drug Preparation: Dissolve this compound in a suitable vehicle. For intravenous administration, a sterile saline solution, potentially with a solubilizing agent, can be used. The final concentration should be adjusted to deliver the desired dose in a small volume.

-

Administration:

-

For acute studies, a single bolus injection via a tail vein or a previously implanted catheter. Doses have ranged from 0.05 to 1 mg/kg.[10]

-

For continuous effects, an intravenous infusion can be administered.

-

For central nervous system studies, intracerebroventricular (i.c.v.) injection has been used, with doses around 14-28 nmol.[1]

-

For longer-term studies, subcutaneous (s.c.) injections have been administered, for example, 32 mg/kg twice daily.[11]

-

-

Monitoring: Monitor relevant physiological parameters such as blood pressure, heart rate, or specific experimental endpoints.

-

Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of this compound compared to a vehicle control group.

Applications in Research

This compound is a valuable research tool for:

-

Investigating the role of the ETA receptor in cardiovascular diseases: Studies have used this compound to explore the involvement of ETA receptors in hypertension, myocardial ischemia, and neointimal thickening.[4][11]

-

Neuroscience research: Its use in i.c.v. administration models has helped to elucidate the central effects of endothelin and the role of ETA receptors in the brain.[1]

-

Studying renal physiology: Research has employed this compound to understand the function of ETA receptors in regulating renal hemodynamics and ion transport.[12]

-

Drug discovery and development: As a highly selective antagonist, it serves as a reference compound for the development of new ETA receptor blockers.

Conclusion

This compound is a well-characterized, potent, and selective ETA receptor antagonist that has proven to be an indispensable tool in pharmacology and related fields. Its specific pharmacological profile allows for the precise investigation of ETA receptor-mediated pathways in both health and disease. This guide provides core information to aid researchers in the effective use of this compound in their experimental designs.

References

- 1. This compound, a specific ETA-receptor antagonist, inhibits cerebral activation by intraventricular endothelin-1 in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptide and non-peptide antagonists targeting endothelin receptors in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of the endothelin ETA receptor antagonist, FR 139317, on infarct size in a rabbit model of acute myocardial ischaemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Purification [dupont.com]

- 6. bio-techne.com [bio-techne.com]

- 7. Pharmacological profile of this compound, a novel, potent endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subtype selectivity of a novel endothelin antagonist, this compound, for the two endothelin receptors in transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of endothelin (ET-1) induced pressor responses by the endothelin (ETA) receptor antagonist this compound in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The selective endothelin ETA receptor antagonist this compound inhibits neointimal thickening in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of ion transport by endothelins in rat colonic mucosa: effects of an ETA antagonist (this compound) and an ETB agonist (IRL1620) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of FR139317: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR139317 is a potent and highly selective antagonist of the endothelin-A (ETA) receptor.[1][2] This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, detailing its binding affinity, selectivity, and functional activity. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Core Data Summary

The following tables summarize the key quantitative data regarding the in vitro characterization of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| ETA | Transfected CHO cell membranes | 125I-ET-1 | 1 | - | [1] |

| ETB | Transfected CHO cell membranes | 125I-ET-1 | 7300 | - | [1] |

| ETA | Human left ventricle | 125I-ET-1 | 1.20 ± 0.28 | - | [3] |

| ETB | Human left ventricle | 125I-ET-1 | 287000 ± 93000 | - | [3] |

| ETA | Rat heart | 125I-ET-1 | 2.28 ± 0.30 | - | [3] |

| ETB | Rat heart | 125I-ET-1 | 292000 ± 114000 | - | [3] |

| ETA | Pig heart | 125I-ET-1 | 2.17 ± 0.51 | - | [3] |

| ETB | Pig heart | 125I-ET-1 | 47100 ± 5700 | - | [3] |

| ETA | Porcine aortic microsomes | 125I-ET-1 | - | 0.53 | [2] |

| ETB | Porcine kidney | 125I-ET-1 | - | 4700 | [2] |

Table 2: Functional Antagonist Activity of this compound

| Assay | Tissue/Cell Type | Agonist | pA2 | IC50 (nM) | Effect | Reference |

| Phosphatidylinositol Hydrolysis | ETA-expressing CHO cells | ET-1 | 8.2 | - | Inhibition | [1] |

| Arachidonic Acid Release | ETA-expressing CHO cells | ET-1 | 7.7 | - | Inhibition | [1] |

| Phosphatidylinositol Hydrolysis | ETB-expressing CHO cells | ET-1 | - | - | No Inhibition | [1] |

| Arachidonic Acid Release | ETB-expressing CHO cells | ET-1 | - | - | No Inhibition | [1] |

| Vasoconstriction | Isolated rabbit aorta | ET-1 | 7.2 | - | Rightward shift of dose-response curve | [2] |

| [3H]thymidine incorporation | Cultured rat aortic smooth muscle cells | ET-1 | - | 4.1 | Inhibition | [2] |

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on standard methods and the available literature on this compound.

Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.

Materials:

-

Membrane preparations from transfected CHO cells expressing either human ETA or ETB receptors, or from tissues of interest (e.g., porcine aorta, human left ventricle).

-

125I-Endothelin-1 (125I-ET-1) as the radioligand.

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of 125I-ET-1 (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of 125I-ET-1 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphatidylinositol Hydrolysis Assay

This protocol is a generalized procedure based on standard methods.

Objective: To assess the functional antagonist activity of this compound by measuring its effect on ET-1-induced phosphatidylinositol (PI) hydrolysis.

Materials:

-

ETA or ETB-expressing CHO cells.

-

[3H]myo-inositol.

-

Cell culture medium.

-

Stimulation buffer (e.g., HEPES-buffered saline containing LiCl).

-

ET-1.

-

This compound.

-

Quenching solution (e.g., chloroform/methanol/HCl).

-

Anion-exchange chromatography columns.

-

Scintillation fluid.

Procedure:

-

Cell Labeling: Culture cells in the presence of [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound in stimulation buffer.

-

Stimulation: Add ET-1 to stimulate PI hydrolysis and incubate for a defined period (e.g., 30 minutes).

-

Extraction: Terminate the reaction by adding a quenching solution and extract the inositol phosphates.

-

Separation: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the ET-1 concentration-response curve in the presence and absence of this compound. Calculate the pA2 value from a Schild plot to quantify the antagonist potency.

Arachidonic Acid Release Assay

This protocol is a generalized procedure based on standard methods.

Objective: To determine the effect of this compound on ET-1-induced arachidonic acid (AA) release.

Materials:

-

ETA or ETB-expressing CHO cells.

-

[3H]Arachidonic acid.

-

Cell culture medium.

-

Assay buffer.

-

ET-1.

-

This compound.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Incubate cells with [3H]Arachidonic acid to incorporate it into the cell membranes.

-

Pre-incubation: Wash the cells to remove unincorporated [3H]AA and pre-incubate with different concentrations of this compound.

-

Stimulation: Add ET-1 to stimulate the release of [3H]AA.

-

Sample Collection: After a specific incubation time, collect the supernatant containing the released [3H]AA.

-

Measurement: Measure the radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Determine the inhibitory effect of this compound on ET-1-stimulated [3H]AA release and calculate the pA2 value.

Isolated Aortic Ring Vasoconstriction Assay

This protocol is a generalized procedure based on established methods for studying vascular reactivity.

Objective: To evaluate the functional antagonism of this compound on ET-1-induced vasoconstriction.

Materials:

-

Rabbit thoracic aorta.

-

Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2).

-

ET-1.

-

This compound.

-

Organ bath system with force-displacement transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Isolate the rabbit thoracic aorta and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 2 g) for at least 60 minutes.

-

Pre-incubation: Pre-incubate the rings with various concentrations of this compound for a set period.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of ET-1 cumulatively to the organ bath and record the contractile response.

-

Data Analysis: Construct cumulative concentration-response curves for ET-1 in the presence and absence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from the Schild plot.

Visualizations

Signaling Pathway of ETA Receptor Antagonism by this compound

Caption: ETA receptor signaling and its inhibition by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Logical Relationship of this compound's Selectivity

Caption: High selectivity of this compound for the ETA receptor.

References

FR139317: A Technical Guide to its Endothelin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of FR139317 for endothelin (ET) receptors. This compound is a potent and highly selective antagonist for the endothelin A (ETA) receptor subtype, a key player in vasoconstriction and cell proliferation. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development in this area.

Quantitative Binding Affinity of this compound

This compound demonstrates a strong and selective affinity for the ETA receptor across various species and tissues. The following tables summarize the key binding parameters reported in the literature.

Table 1: Binding Affinity of this compound for ETA Receptors

| Species | Tissue/Cell Line | Radioligand | Parameter | Value (nM) | Reference |

| Human | Left Ventricle | [¹²⁵I]ET-1 | K D | 1.20 ± 0.28 | [1] |

| Human | Atherosclerotic Coronary Artery (Tunica Media) | [¹²⁵I]ET-1 | IC₅₀ | 12.6 ± 2.4 | [2] |

| Porcine | Aortic Microsomes | [¹²⁵I]ET-1 | IC₅₀ | 0.53 | [3][4] |

| Rat | Heart | [¹²⁵I]ET-1 | K D | 2.28 ± 0.30 | [1] |

| Pig | Heart | [¹²⁵I]ET-1 | K D | 2.17 ± 0.51 | [1] |

| CHO Cells | Transfected with human ETA receptor | [¹²⁵I]ET-1 | K i | 1 | [5] |

Table 2: Binding Affinity of this compound for ETB Receptors

| Species | Tissue/Cell Line | Radioligand | Parameter | Value (µM) | Reference |

| Human | Left Ventricle | [¹²⁵I]ET-1 | K D | 287 ± 93 | [1] |

| Porcine | Kidney | [¹²⁵I]ET-1 | IC₅₀ | 4.7 | [3][4] |

| Rat | Heart | [¹²⁵I]ET-1 | K D | 292 ± 114 | [1] |

| Pig | Heart | [¹²⁵I]ET-1 | K D | 47.1 ± 5.7 | [1] |

| CHO Cells | Transfected with human ETB receptor | [¹²⁵I]ET-1 | K i | 7.3 | [5] |

The data clearly illustrate the remarkable selectivity of this compound for the ETA receptor, with affinity values in the nanomolar range, while its affinity for the ETB receptor is significantly lower, in the micromolar range. This high selectivity makes this compound a valuable tool for investigating the specific physiological and pathological roles of the ETA receptor.[1][3][5]

Experimental Protocols

The following section outlines a representative experimental protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for endothelin receptors. This protocol is a composite based on standard methodologies in the field.

Membrane Preparation

-

Tissue/Cell Homogenization: Tissues (e.g., heart ventricle, aorta) or cultured cells expressing endothelin receptors are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Membrane Pelleting: The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer, and protein concentration is determined (e.g., by Bradford assay). Aliquots of the membrane preparation are stored at -80°C until use.

Competitive Radioligand Binding Assay

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors.

-

Reaction Mixture: In a microplate or microcentrifuge tubes, the following components are added in order:

-

Assay buffer.

-

Increasing concentrations of the unlabeled competitor, this compound.

-

A fixed concentration of the radioligand, typically [¹²⁵I]-Endothelin-1 ([¹²⁵I]ET-1), at a concentration close to its K D value.

-

Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

-

-

Incubation: The reaction mixture is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters (representing the bound radioligand) is measured using a gamma counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competitor.

-

Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled endothelin ligand (e.g., 1 µM ET-1).

-

Specific Binding: Calculated as Total Binding - NSB.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The K i (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: K i = IC₅₀ / (1 + [L]/K D), where [L] is the concentration of the radioligand and K D is its dissociation constant.

-

Visualizations

Endothelin Receptor Signaling Pathway

Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events. The ETA receptor, the primary target of this compound, is predominantly coupled to Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and hypertrophy. Furthermore, endothelin receptors can also activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell growth and differentiation.

Caption: Endothelin A (ETA) receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Competitive Binding Assay

The determination of this compound's binding affinity is typically achieved through a competitive radioligand binding assay. The workflow involves incubating a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) with the receptor source (membrane preparation) in the presence of varying concentrations of unlabeled this compound. By measuring the displacement of the radioligand, the inhibitory potency (IC₅₀) and subsequently the binding affinity (K i) of this compound can be calculated.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

FR139317: A Comprehensive Technical Analysis of its Selectivity for ETA vs. ETB Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of FR139317, a potent and highly selective antagonist for the endothelin-A (ETA) receptor. Through a detailed examination of its binding affinities and functional activities, this document provides a comprehensive overview of its selectivity for the ETA receptor over the endothelin-B (ETB) receptor, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Data Presentation: Binding Affinity and Functional Potency

The selectivity of this compound for the ETA receptor is substantiated by a significant body of in vitro research. The following tables summarize the key quantitative data from various binding and functional assays, demonstrating its potent and selective antagonism.

| Binding Affinity of this compound | |||

| Tissue/Cell Line | Receptor Subtype | Parameter | Value |

| Porcine Aortic Microsomes | ETA | IC50 | 0.53 nM[1] |

| Porcine Kidney | ETB | IC50 | 4.7 µM[1] |

| Human Left Ventricle | ETA | KD | 1.20 ± 0.28 nM[2] |

| Human Left Ventricle | ETB | KD | 287 ± 93 µM[2] |

| Rat Heart | ETA | KD | 2.28 ± 0.30 nM[2] |

| Rat Heart | ETB | KD | 292 ± 114 µM[2] |

| Pig Heart | ETA | KD | 2.17 ± 0.51 nM[2] |

| Pig Heart | ETB | KD | 47.1 ± 5.7 µM[2] |

| Transfected CHO Cells | ETA | Ki | 1 nM[3] |

| Transfected CHO Cells | ETB | Ki | 7.3 µM[3] |

| Functional Antagonism of this compound | |||

| Assay System | Receptor Subtype | Parameter | Value |

| Isolated Rabbit Aorta (ET-1 induced contraction) | ETA | pA2 | 7.2[1] |

| Transfected CHO Cells (ET-1 induced PI hydrolysis) | ETA | pA2 | 8.2[3] |

| Transfected CHO Cells (ET-1 induced arachidonic acid release) | ETA | pA2 | 7.7[3] |

| Cultured Rat Aortic Smooth Muscle Cells (ET-1 induced [3H]thymidine incorporation) | ETA | IC50 | 4.1 nM[1] |

The data clearly illustrates the remarkable selectivity of this compound, with affinity for the ETA receptor in the nanomolar range, while its affinity for the ETB receptor is in the micromolar range, indicating a selectivity ratio of over 200,000-fold in human left ventricle tissue.[2]

Key Experimental Protocols

The characterization of this compound's selectivity has been achieved through a series of well-established in vitro assays. The methodologies for these key experiments are outlined below.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound to its receptor.

-

Objective: To determine the affinity (Ki) and inhibitory concentration (IC50) of this compound for ETA and ETB receptors.

-

General Procedure:

-

Membrane Preparation: Tissues or cells expressing the target receptors (e.g., porcine aortic microsomes for ETA, porcine kidney for ETB, or transfected CHO cells expressing either receptor subtype) are homogenized and centrifuged to isolate the cell membranes which are rich in receptors.[1][3]

-

Incubation: The prepared membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]ET-1) and varying concentrations of the unlabeled competitor compound (this compound).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist and for quantifying its potency.

-

Phosphatidylinositol (PI) Hydrolysis and Arachidonic Acid Release Assays:

-

Objective: To assess the antagonist activity of this compound on ET-1-induced downstream signaling in cells expressing ETA or ETB receptors.[3]

-

General Procedure:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express either human ETA or ETB receptors are cultured.[3]

-

Labeling: For PI hydrolysis, cells are pre-labeled with [3H]myo-inositol. For arachidonic acid release, cells are pre-labeled with [3H]arachidonic acid.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of ET-1.

-

Measurement: The accumulation of [3H]inositol phosphates (for PI hydrolysis) or the release of [3H]arachidonic acid into the medium is quantified.

-

Data Analysis: The ability of this compound to inhibit the ET-1-induced response is used to calculate its pA2 value, a measure of antagonist potency. This compound demonstrated no inhibitory effects on these ET-1-induced responses in ETB-expressing cells.[3]

-

-

-

Isolated Tissue Contraction Assays:

-

Objective: To evaluate the antagonist effect of this compound on ET-1-induced vasoconstriction.

-

General Procedure:

-

Tissue Preparation: Rings of isolated rabbit aorta are mounted in organ baths containing a physiological salt solution.[1]

-

Contraction Measurement: The tension of the aortic rings is measured isometrically.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated in the absence and presence of different concentrations of this compound.

-

Data Analysis: The rightward shift of the ET-1 concentration-response curve in the presence of this compound is used to calculate the pA2 value.[1] this compound itself showed no agonist activity.[1]

-

-

Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Caption: Endothelin receptor signaling pathways and the antagonistic action of this compound.

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The extensive data from both binding and functional assays unequivocally establish this compound as a highly potent and selective ETA receptor antagonist. Its minimal affinity for the ETB receptor underscores its utility as a precise pharmacological tool for investigating the physiological and pathophysiological roles of the ETA receptor. This high degree of selectivity is a critical attribute for a therapeutic agent, as it minimizes off-target effects that could arise from the blockade of ETB receptors, which are involved in vasodilation and the clearance of endothelin-1. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of endothelin pharmacology.

References

- 1. Pharmacological profile of this compound, a novel, potent endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, this compound, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subtype selectivity of a novel endothelin antagonist, this compound, for the two endothelin receptors in transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of ETA Receptor Blockade by FR139317: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of FR139317, a potent and selective endothelin-A (ETA) receptor antagonist. This document details the mechanism of action of this compound, its effects on various physiological systems, and the experimental protocols used to elucidate these effects. Quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound and the Endothelin System

The endothelin (ET) system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two main receptor subtypes: ETA and ETB receptors. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. In contrast, ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.

This compound is a selective ETA receptor antagonist that has been instrumental in characterizing the physiological and pathophysiological roles of the ETA receptor. Its high affinity and selectivity for the ETA receptor make it a valuable tool for in vitro and in vivo research.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the binding affinity and inhibitory activity of this compound across various experimental models.

Table 1: In Vitro Binding Affinity and Antagonist Potency of this compound

| Preparation | Radioligand | Parameter | Value | Reference |

| Porcine Aortic Microsomes | [¹²⁵I]ET-1 | IC₅₀ | 0.53 nM | [1] |

| Porcine Kidney Microsomes | [¹²⁵I]ET-1 | IC₅₀ | 4.7 µM | [1] |

| Isolated Rabbit Aorta | ET-1 | pA₂ | 7.2 | [1] |

| Cultured Rat Aortic Smooth Muscle Cells | ET-1 induced [³H]thymidine incorporation | IC₅₀ | 4.1 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect Measured | This compound Dose | Result | Reference |

| Conscious Normotensive Rats | Inhibition of ET-1 induced pressor response | Single i.v. bolus | Complete inhibition | [1] |

| Conscious Sprague-Dawley Rats | Inhibition of i.c.v. ET-1 induced cerebral metabolic activation | ≥ 14 nmol, i.c.v. | Significant inhibition | |

| Conscious Sprague-Dawley Rats | Abolishment of i.c.v. ET-1 induced hypermetabolic response | 28 nmol, i.c.v. | Abolished in most brain regions | |

| Rat Model of Neointimal Thickening | Inhibition of neointimal area | 32 mg/kg s.c., twice daily for 3 weeks | 76.3% decrease |

ETA Receptor Signaling Pathway

Activation of the ETA receptor by ET-1 initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ and activated PKC contribute to various cellular responses, including vasoconstriction and cell proliferation.

ETA Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological effects of this compound.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol is used to assess the effect of this compound on systemic blood pressure in a conscious, unrestrained animal model.

Materials:

-

Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane)

-

Polyethylene catheters

-

Pressure transducer and recording system

-

This compound solution and vehicle

-

Heparinized saline

Procedure:

-

Catheter Implantation: Anesthetize the rat and surgically implant a polyethylene catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours to ensure stable cardiovascular parameters.

-

Acclimatization: Place the conscious, unrestrained rat in a quiet, isolated environment for at least 30 minutes to acclimatize.

-

Baseline Measurement: Connect the arterial catheter to the pressure transducer and record baseline mean arterial pressure (MAP) and heart rate.

-

Drug Administration: Administer a bolus intravenous injection of this compound or its vehicle through the venous catheter.

-

Post-treatment Monitoring: Continuously record MAP and heart rate for a defined period to observe the effects of the treatment.

-

ET-1 Challenge (Optional): To confirm ETA receptor blockade, administer an intravenous bolus of ET-1 and measure the pressor response in the presence and absence of this compound.

Workflow for in vivo blood pressure measurement in conscious rats.

Cerebral Metabolic Rate Measurement using [¹⁴C]Deoxyglucose Autoradiography

This technique is employed to quantitatively measure local cerebral glucose utilization, providing an index of neuronal activity in different brain regions.

Materials:

-

Conscious Sprague-Dawley rats

-

[¹⁴C]Deoxyglucose

-

Intraventricular (i.c.v.) injection cannula

-

ET-1 and this compound solutions

-

Cryostat and X-ray film

-

Image analysis software

Procedure:

-

Animal Preparation: Surgically implant an i.c.v. cannula into the lateral ventricle of the rat brain.

-

Drug Administration: After a recovery period, administer this compound or vehicle via the i.c.v. cannula, followed by an i.c.v. injection of ET-1.

-

Tracer Injection: At the time of expected maximum physiological response to ET-1, administer a bolus intravenous injection of [¹⁴C]deoxyglucose.

-

Timed Blood Sampling: Collect arterial blood samples at timed intervals to measure plasma [¹⁴C]deoxyglucose and glucose concentrations.

-

Brain Tissue Collection: After a specific incorporation period (typically 45 minutes), euthanize the animal and rapidly remove and freeze the brain.

-

Autoradiography: Section the frozen brain using a cryostat, and expose the sections to X-ray film to generate autoradiograms.

-

Image Analysis: Digitize the autoradiograms and use image analysis software to quantify the optical density in various brain regions, which is then used to calculate the local cerebral metabolic rate for glucose.

Workflow for cerebral metabolic rate measurement.

In Vitro Vascular Smooth Muscle Cell Proliferation Assay

This assay assesses the inhibitory effect of this compound on ET-1-induced proliferation of vascular smooth muscle cells (VSMCs).

Materials:

-

Cultured rat aortic smooth muscle cells

-

Cell culture medium and serum

-

ET-1 and this compound solutions

-

[³H]Thymidine

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed VSMCs in a multi-well plate and allow them to adhere and grow to sub-confluence.

-

Serum Starvation: Synchronize the cells in the G₀/G₁ phase of the cell cycle by incubating them in a serum-free or low-serum medium for 24-48 hours.

-

Treatment: Treat the cells with various concentrations of this compound for a short pre-incubation period, followed by the addition of ET-1 to stimulate proliferation.

-

[³H]Thymidine Incorporation: Add [³H]thymidine to the culture medium and incubate for a defined period (e.g., 24 hours) to allow its incorporation into newly synthesized DNA.

-

Cell Lysis and DNA Precipitation: Lyse the cells and precipitate the DNA.

-

Scintillation Counting: Measure the amount of incorporated [³H]thymidine using a scintillation counter. The level of radioactivity is proportional to the rate of cell proliferation.

Conclusion